Cas no 1159883-21-2 (1-Fluoro-3-methoxy-2-methylbenzene)
1-Fluoro-3-methoxy-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-fluoro-3-methoxy-2-methylbenzene
- 3-Fluoro-2-methylanisole
- 2-Methyl-3-fluoroanisole
- 2-Fluoro-6-methoxytoluene
- E76428
- MFCD12922638
- AKOS006336171
- CS-0153508
- 1159883-21-2
- BS-50352
- SCHEMBL256786
- 1-Fluoro-3-methoxy-2-methylbenzene
-
- MDL: MFCD12922638
- Inchi: 1S/C8H9FO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3
- InChI Key: OKQSKCBILCDERK-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C)OC
Computed Properties
- Exact Mass: 140.063743068g/mol
- Monoisotopic Mass: 140.063743068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 9.2
1-Fluoro-3-methoxy-2-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043184-250mg |
3-Fluoro-2-methylanisole |
1159883-21-2 | 95% | 250mg |
£90.00 | 2022-02-28 | |
| Fluorochem | 043184-1g |
3-Fluoro-2-methylanisole |
1159883-21-2 | 95% | 1g |
£183.00 | 2022-02-28 | |
| Fluorochem | 043184-5g |
3-Fluoro-2-methylanisole |
1159883-21-2 | 95% | 5g |
£732.00 | 2022-02-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD320926-100mg |
1-Fluoro-3-Methoxy-2-methylbenzene |
1159883-21-2 | 95% | 100mg |
¥355.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD320926-250mg |
1-Fluoro-3-Methoxy-2-methylbenzene |
1159883-21-2 | 95% | 250mg |
¥532.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD320926-1g |
1-Fluoro-3-Methoxy-2-methylbenzene |
1159883-21-2 | 95% | 1g |
¥1330.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD320926-5g |
1-Fluoro-3-Methoxy-2-methylbenzene |
1159883-21-2 | 95% | 5g |
¥5320.0 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X08125-250mg |
1-Fluoro-3-Methoxy-2-methylbenzene |
1159883-21-2 | 95% | 250mg |
¥132.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X08125-100mg |
1-Fluoro-3-Methoxy-2-methylbenzene |
1159883-21-2 | 95% | 100mg |
¥56.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MI119-1g |
1-Fluoro-3-methoxy-2-methylbenzene |
1159883-21-2 | 95+% | 1g |
1917.0CNY | 2021-07-15 |
1-Fluoro-3-methoxy-2-methylbenzene Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 1-Fluoro-3-methoxy-2-methylbenzene
Recent Advances in the Application of 1-Fluoro-3-methoxy-2-methylbenzene (CAS: 1159883-21-2) in Chemical Biology and Pharmaceutical Research
1-Fluoro-3-methoxy-2-methylbenzene (CAS: 1159883-21-2) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of pharmaceuticals targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have highlighted its unique structural features, which enable efficient incorporation into more complex molecular architectures. The presence of both fluorine and methoxy groups on the aromatic ring provides distinct electronic and steric properties that are being exploited in drug design.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in creating potent adenosine A2A receptor antagonists. Researchers utilized 1-Fluoro-3-methoxy-2-methylbenzene as a building block to develop candidates with improved blood-brain barrier penetration, showing promising results in preclinical models of Parkinson's disease. The fluorine atom at the 1-position was found to significantly enhance metabolic stability compared to non-fluorinated analogs.
In synthetic methodology development, a team at MIT reported (Angewandte Chemie, 2024) a novel palladium-catalyzed cross-coupling reaction using 1159883-21-2 as a substrate. This breakthrough allows for efficient functionalization at the 4-position of the benzene ring, previously considered challenging due to the steric hindrance from adjacent substituents. The method achieved remarkable yields (85-92%) and has been adopted by several pharmaceutical research groups.
Pharmacokinetic studies have revealed that derivatives containing the 1-Fluoro-3-methoxy-2-methylbenzene moiety exhibit favorable ADME profiles. The fluorine atom reduces oxidative metabolism by cytochrome P450 enzymes, while the methoxy group contributes to balanced lipophilicity. These properties make it particularly valuable in CNS drug development where both brain penetration and metabolic stability are crucial.
Current research directions include exploring its application in PROTAC (Proteolysis Targeting Chimera) technology. Early results suggest that the compound's structural features may help optimize the "linker" component of PROTAC molecules, potentially addressing current challenges in achieving optimal degradation kinetics. Several biotech companies have included 1159883-21-2 in their screening libraries for targeted protein degradation programs.
From a safety perspective, recent toxicological evaluations indicate that 1-Fluoro-3-methoxy-2-methylbenzene itself shows low acute toxicity (LD50 > 2000 mg/kg in rodents), making it a relatively safe handling intermediate. However, researchers emphasize the need for proper ventilation when working with this compound due to potential volatility.
The commercial availability of 1-Fluoro-3-methoxy-2-methylbenzene has improved significantly in the past two years, with multiple suppliers now offering it at research and bulk scales. Pricing has become more competitive, facilitating broader adoption in medicinal chemistry programs. Analytical standards are also now available from major chemical reference material providers.
Looking forward, the unique properties of this compound suggest it will continue to play an important role in pharmaceutical innovation. Its applications are expanding beyond small molecule drugs into areas such as fluorescent probes for biological imaging and as a component in materials for drug delivery systems. The next 2-3 years are likely to see clinical candidates containing this structural motif entering human trials.
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